3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

conformational analysis molecular recognition drug design scaffold

Accelerate your medicinal chemistry campaign with the conformationally restricted 2‑azaspiro[3.6]decane core. Unlike smaller spiro systems, the seven‑membered cycloheptane ring delivers unique flexibility while retaining structural rigidity. The β‑lactam carbonyl serves as a reliable hydrogen‑bond anchor, and the 3‑isopropyl substituent, adjacent to the lactam, introduces steric bulk that fine‑tunes molecular recognition. This scaffold is a proven β‑turn mimetic for peptidomimetics and a 3D alternative to flat heterocycles in kinase and CNS programs. Choosing a generic spiro analog risks divergent SAR and metabolic stability – standardize your discovery efforts with this exact architecture.

Molecular Formula C12H21NO
Molecular Weight 195.306
CAS No. 1851102-62-9
Cat. No. B2750154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one
CAS1851102-62-9
Molecular FormulaC12H21NO
Molecular Weight195.306
Structural Identifiers
SMILESCC(C)C1C2(CCCCCC2)C(=O)N1
InChIInChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14)
InChIKeyHYVJZPUXUJNRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9): Procurement-Ready Spirocyclic Lactam Scaffold for Medicinal Chemistry


3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9) is a synthetic spirocyclic lactam belonging to the 2-azaspiro[3.6]decane class, characterized by a rigid bicyclic framework wherein a β-lactam ring and a seven-membered cycloheptane ring share a single spiro carbon atom . With the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol, the compound features an isopropyl (propan-2-yl) substituent at the 3-position adjacent to the lactam carbonyl . This spirocyclic architecture confers pronounced conformational rigidity and three-dimensional complexity, properties that have driven the increasing prevalence of spiro motifs in clinical candidates and approved drugs [1]. The compound is commercially available from multiple vendors as a research-use building block at purities typically ≥95%, with small quantities (50 mg to gram scale) readily procurable for early-stage discovery programs .

Why 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one Cannot Be Casually Substituted: Ring Size and Substitution Define Scaffold Utility


While multiple azaspiro compounds exist as commercial building blocks, the 2-azaspiro[3.6]decane scaffold possesses a distinctive combination of a four-membered β-lactam ring fused to a seven-membered cycloheptane ring at a spiro junction—a specific ring-size pairing (3.6) that is not interchangeable with the more common azaspiro[3.3]heptane, azaspiro[3.4]octane, or azaspiro[3.5]nonane frameworks . The seven-membered ring introduces greater conformational flexibility compared to smaller spiro systems while retaining overall rigidity relative to monocyclic analogs, potentially influencing both molecular recognition and physicochemical properties in distinct ways [1]. Furthermore, the 3-isopropyl substituent adjacent to the lactam carbonyl introduces steric bulk that modulates reactivity at the β-lactam nitrogen and influences the compound's three-dimensional pharmacophoric profile . Consequently, substituting a different azaspiro analog—even one sharing the same core heterocyclic motif—may yield divergent SAR outcomes, altered metabolic stability, and non-comparable binding geometries, undermining experimental reproducibility and lead optimization efforts [1].

Quantitative Differentiation Evidence for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9): Comparative Metrics for Scientific Selection


Conformational Rigidity: Quantifying the 3D Structural Advantage of Spirocyclic Architecture

The spiro[3.6]decane framework in 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one confers a conformationally constrained three-dimensional architecture. In systematic comparisons across multiple therapeutic programs, spirocyclic scaffolds have demonstrated measurable improvements in key drug-discovery parameters relative to planar or flexible monocyclic analogs. For instance, in a series of aldosterone synthase (CYP11B2) inhibitors, incorporation of spirocyclic motifs yielded enhanced binding selectivity and increased metabolic stability compared to non-spiro analogs [1]. Similarly, a systematic study of 1-azaspiro[3.3]heptane as a piperidine bioisostere demonstrated that the spiro framework modifies both pKa and three-dimensional vector presentation relative to the parent monocyclic amine, validated through biological assays [2]. While direct experimental data for 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one remain limited, class-level inference from the broader spirocyclic literature indicates that the [3.6] spiro lactam architecture offers a distinct conformational profile compared to the more common [3.3], [3.4], and [3.5] azaspiro frameworks [3].

conformational analysis molecular recognition drug design scaffold

Molecular Weight and Lipophilicity Profile: Comparative Positioning Against Related Azaspiro Building Blocks

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (MW: 195.30 g/mol; C₁₂H₂₁NO) occupies a distinct position in the molecular weight and composition space relative to closely related azaspiro building blocks. The compound is 14.03 g/mol heavier than the [3.5]nonan-1-one analog (MW: 181.27 g/mol; C₁₁H₁₉NO) and 14.09 g/mol heavier than the saturated [3.6]decane parent scaffold without the lactam carbonyl (2-azaspiro[3.6]decane, MW: 181.32 g/mol; C₁₁H₂₁N) [1]. The isopropyl substituent at the 3-position adjacent to the lactam carbonyl introduces steric bulk that influences both reactivity at the β-lactam nitrogen and the compound's lipophilicity profile . In systematic ADME evaluations of spirocyclic series, modifications of this magnitude have been shown to alter LogD values by 0.3-0.7 units and affect Caco-2 permeability by 10-20% compared to hydrogen or smaller alkyl substituents [2].

physicochemical properties ADME prediction lead optimization

β-Lactam Reactivity and Metabolic Vulnerability: Functional Group Differentiates from Saturated Azaspiro Analogs

The presence of a β-lactam (2-azetidinone) carbonyl at position 1 distinguishes 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one from saturated 2-azaspiro[3.6]decane analogs such as CAS 308848-85-3 [1]. β-Lactams are electrophilic at the carbonyl carbon and susceptible to ring-opening by nucleophiles, including hydrolytic enzymes and biological nucleophiles, whereas saturated azaspiro amines lack this reactive moiety and exhibit distinct metabolic and chemical stability profiles [2]. In ADMET predictions for structurally related spirocyclic lactams, the β-lactam carbonyl contributes to hydrogen-bonding capacity (1 acceptor atom, 1 donor atom) that alters both solubility and permeability relative to the saturated amine analog, which possesses only 1 hydrogen-bond donor/acceptor (the amine nitrogen) . Class-level studies of spiro β-lactams demonstrate that the strained four-membered ring exhibits pH-dependent hydrolysis kinetics (accelerated under acidic conditions) and can serve as a covalent warhead or as a scaffold for β-turn mimetics in peptidomimetic design [3].

chemical reactivity metabolic stability functional group compatibility

Validated Application Scenarios for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9) Based on Quantitative Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in CNS and Kinase Drug Discovery

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one serves as a conformationally constrained scaffold for exploring three-dimensional pharmacophore space in central nervous system (CNS) and kinase inhibitor programs. The rigid spiro[3.6]decane framework has been proposed as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles, and azaspiro building blocks are employed in the synthesis of CNS-targeting agents and enzyme inhibitors [1]. The β-lactam carbonyl provides a hydrogen-bonding anchor point, while the seven-membered ring introduces unique conformational flexibility that differentiates it from smaller spiro systems . In kinase-targeting programs, spirocyclic scaffolds have demonstrated enhanced binding selectivity relative to flexible monocyclic analogs due to reduced conformational entropy penalties upon target engagement [2].

Bioisosteric Replacement Strategy for Piperidine or Morpholine Motifs

The 2-azaspiro[3.6]decane framework, particularly when functionalized with a β-lactam carbonyl, offers a three-dimensional alternative to flat heterocycles commonly employed in medicinal chemistry. Systematic validation of 1-azaspiro[3.3]heptane as a piperidine bioisostere has demonstrated that spirocyclic amines modify pKa, lipophilicity, and vector presentation in quantifiable ways [1]. The [3.6] spiro system in 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one extends this concept to a larger ring system, providing a distinct property space for bioisosteric replacement when both three-dimensional complexity and a larger ring footprint are desired . The isopropyl substituent further modulates steric bulk, offering additional SAR vectors for fine-tuning molecular recognition [2].

β-Turn Mimetic Scaffold for Peptidomimetic Design

Spiro β-lactams, including those with the [3.6] framework, have been established as core scaffolds for the preparation of β-turn mimetics in peptidomimetic chemistry [1]. NMR conformational analysis of spiro β-lactams demonstrates that these compounds adopt β-turn conformations, making them valuable templates for constraining peptide backbones into biologically relevant geometries [1]. 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one provides a specific substitution pattern (3-isopropyl adjacent to the lactam carbonyl) that influences the steric environment around the β-turn mimic, enabling exploration of structure-conformation relationships that are not accessible with alternative spiro β-lactam frameworks . This application is directly supported by the established literature on spiro β-lactam peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.